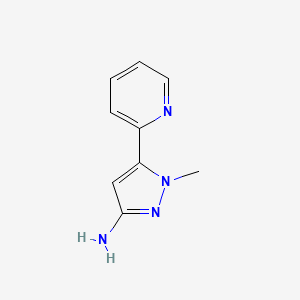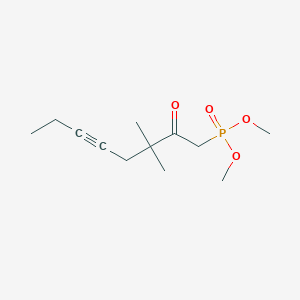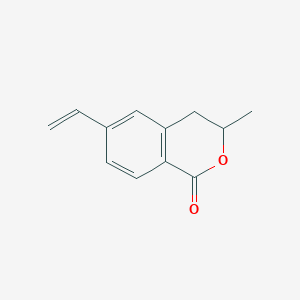
6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one
Vue d'ensemble
Description
6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one is a chemical compound belonging to the isochromen family Isochromens are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 3-methyl-2-butenal and salicylaldehyde in the presence of a base to form the desired isochromen structure. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 3-methyl-3,4-dihydro-1H-isochromen-1-one-4-carboxylic acid.
Reduction: Formation of 3-methyl-3,4-dihydro-1H-isochromen-1-ol.
Substitution: Formation of 6-substituted derivatives with various functional groups.
Applications De Recherche Scientifique
6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-hydroxy-8-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one
- 6,8-dimethoxy-3-methyl-1H-isochromen-1-one
- 3,4-dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one
Uniqueness
6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one is unique due to its ethenyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other isochromen derivatives and contributes to its specific applications and biological activities.
Propriétés
Formule moléculaire |
C12H12O2 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C12H12O2/c1-3-9-4-5-11-10(7-9)6-8(2)14-12(11)13/h3-5,7-8H,1,6H2,2H3 |
Clé InChI |
HLKDTWUSXGKVOO-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(C=CC(=C2)C=C)C(=O)O1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



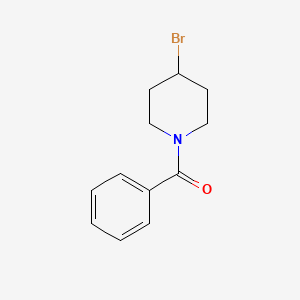
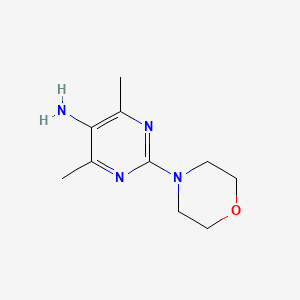

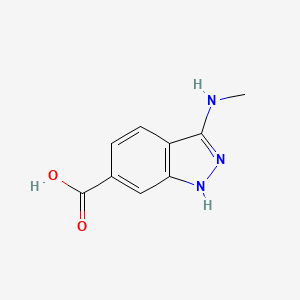
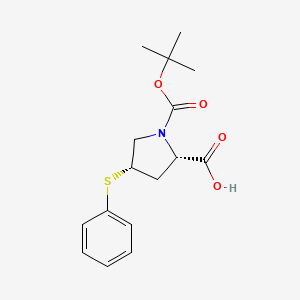

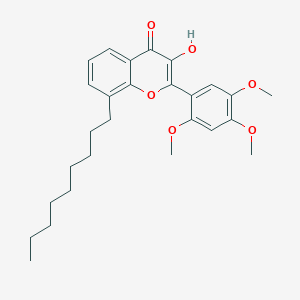
![Methyl 3-(4-aminophenyl)-2-[(2,6-dichlorobenzoyl)amino]propanoate](/img/structure/B8611079.png)

